3-Formyl-2-hydroxybenzonitrile
Overview
Description
3-Formyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol It is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Formyl-2-hydroxybenzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . This method is advantageous due to its mild reaction conditions and potential for industrial-scale application. The reaction typically proceeds as follows:
Reactants: Benzaldehyde and hydroxylamine hydrochloride.
Catalyst: Ionic liquid or metal salt catalyst.
Reaction Conditions: The reaction is carried out at a temperature of around 120°C for 2 hours.
Products: this compound and water.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs. The use of green chemistry principles, such as recyclable ionic liquids, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Formyl-2-hydroxybenzoic acid.
Reduction: 3-Formyl-2-hydroxybenzylamine.
Substitution: 3-Formyl-2-alkoxybenzonitrile.
Scientific Research Applications
3-Formyl-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s ability to form coordination complexes with transition metals also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzonitrile: Similar structure but lacks the hydroxy group.
4-Formylbenzonitrile: The formyl group is positioned differently on the benzene ring.
2-Hydroxybenzonitrile: Lacks the formyl group.
Uniqueness
3-Formyl-2-hydroxybenzonitrile is unique due to the presence of both the formyl and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-formyl-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZNTASFXDNPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608644 | |
Record name | 3-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858478-91-8 | |
Record name | 3-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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